Home > Products > Screening Compounds P73157 > Prostate Specific Antigen (146-154)
Prostate Specific Antigen (146-154) -

Prostate Specific Antigen (146-154)

Catalog Number: EVT-243511
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prostate Specific Antigen
Overview

Prostate Specific Antigen (146-154) is a peptide derived from the Prostate Specific Antigen protein, which is primarily produced by the prostate gland. This specific segment of the antigen, encompassing amino acids 146 to 154, has garnered attention for its potential role in immunotherapy and cancer research, particularly in the context of prostate cancer. The identification and analysis of this peptide are crucial for developing targeted therapies that can elicit immune responses against prostate cancer cells.

Source

Prostate Specific Antigen is a glycoprotein produced by the epithelial cells of the prostate gland. It is commonly used as a biomarker for prostate cancer diagnosis and monitoring. The peptide sequence corresponding to amino acids 146-154 has been implicated in generating cytotoxic T lymphocyte responses, making it a subject of interest in immunological studies focused on cancer therapy .

Classification

Prostate Specific Antigen (146-154) falls under the classification of tumor-associated antigens. These antigens are proteins expressed on the surface of cancer cells that can provoke an immune response. Specifically, this peptide is categorized as an epitope, which is a part of an antigen that is recognized by the immune system, particularly by T cells.

Synthesis Analysis

Methods

The synthesis of Prostate Specific Antigen (146-154) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form peptides. The process begins with a resin-bound amino acid, and subsequent amino acids are added in a stepwise manner until the desired sequence is achieved.

Technical Details

  1. Peptide Synthesizer: A model 432A peptide synthesizer is often used for this purpose.
  2. Purification: Following synthesis, peptides are purified using high-performance liquid chromatography to ensure a purity level greater than 90%.
  3. Storage: The synthesized peptides are dissolved in aqueous solutions, sterilized through filtration, and stored at -70 °C at a concentration of 2 mg/mL .
Molecular Structure Analysis

Structure

The structure of Prostate Specific Antigen (146-154) consists of nine amino acids, which can be represented as follows:

  • Sequence: Amino Acids 146-154

This sequence contributes to its ability to bind to major histocompatibility complex class I molecules, facilitating recognition by cytotoxic T lymphocytes.

Data

The molecular weight and specific structural characteristics can vary based on modifications such as glycosylation or phosphorylation that may occur in the full-length Prostate Specific Antigen protein.

Chemical Reactions Analysis

Reactions

Prostate Specific Antigen (146-154) participates in several biochemical reactions primarily related to immune response activation:

  1. T Cell Activation: When presented by antigen-presenting cells, this peptide can activate cytotoxic T lymphocytes.
  2. Antibody Production: It may also stimulate B cell responses leading to antibody production against prostate cancer cells.

Technical Details

The effectiveness of this peptide in eliciting immune responses has been demonstrated through various assays where T cell lines were generated and tested against prostate cancer cell lines .

Mechanism of Action

Process

The mechanism by which Prostate Specific Antigen (146-154) exerts its effects involves:

  1. Presentation: The peptide binds to major histocompatibility complex class I molecules on antigen-presenting cells.
  2. Recognition: Cytotoxic T lymphocytes recognize this complex through their T cell receptors.
  3. Cytotoxic Response: Upon recognition, these T cells become activated and proliferate, leading to targeted destruction of prostate cancer cells expressing the corresponding antigens.

Data

Studies have shown that T cell lines generated against this peptide can effectively lyse prostate carcinoma cells, indicating its potential utility in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,000 Daltons (specific values depend on the exact sequence and modifications).
  • Solubility: Generally soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Peptides like Prostate Specific Antigen (146-154) can be sensitive to degradation by proteolytic enzymes; hence, careful handling and storage conditions are necessary.
  • Reactivity: The peptide may undergo modifications such as oxidation or deamidation under certain conditions.
Applications

Scientific Uses

Prostate Specific Antigen (146-154) has several applications in scientific research:

  1. Cancer Immunotherapy: It serves as a candidate for vaccine development aimed at enhancing immune responses against prostate cancer.
  2. Diagnostic Tools: Research into this peptide may lead to improved biomarkers for early detection and monitoring of prostate cancer progression.
  3. Vaccine Development: As part of therapeutic vaccines, it may help in generating specific immune responses that target prostate cancer cells more effectively than traditional treatments .
Structural and Molecular Characterization of PSA146-154

Epitope Mapping and HLA Restriction Dynamics

Prostate-Specific Antigen (PSA) peptide fragment 146-154 (KLQCVDLHV) represents a well-defined HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope. This nonamer peptide contains canonical HLA-A2-binding motifs characterized by leucine (L) at position 2 and valine (V) at the C-terminus, which serve as primary anchor residues facilitating MHC class I engagement [1] [2]. Epitope mapping studies using enzyme-linked immunospot (ELISPOT) and tetramer assays demonstrate that this region elicits robust CD8+ T-cell responses in approximately 50% of HLA-A2-positive patients with prostate cancer following vaccination [4] [5].

Delayed-type hypersensitivity (DTH) skin testing in clinical trials revealed progressive enlargement of induration sites over successive immunizations, indicating sustained T-cell activation. Biopsies of DTH-positive sites showed infiltrating T-cell populations with heterogeneous phenotypes: CD4+CD8- (helper T-cells), CD4-CD8+ (cytotoxic T-cells), and CD4+CD8+ (double-positive T-cells) [2] [4]. Cytokine profiling of these T-cells revealed a predominantly Th1-polarized response, with interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) secretion detected in 85.7% of biopsied samples [4] [5].

Table 1: Immunological Profiles in DTH-Positive Patients Following PSA146-154 Vaccination

ParameterResponse RateDominant EffectorsKey Cytokines
DTH Reactivity50% of patientsPolymorphic T-cell infiltrationN/A
Tetramer/CD8+ Response50% of patientsCD8+ cytotoxic T-cellsN/A
Cytokine Secretion Profile85.7% of biopsiedTh1 cellsIFN-γ, TNF-α (85.7%)
Cytolytic ActivityConfirmedPurified CD8+ T-cellsGranzyme B (measured)

Peptide-MHC Class I Interaction Analysis

The PSA146-154 peptide exhibits high-affinity binding to HLA-A*0201 molecules, as demonstrated by T2 cell stabilization assays. This experimental model measures peptide-dependent MHC class I surface expression, where enhanced HLA-A2 stabilization correlates with efficient antigen presentation [1] [3]. Structural analysis reveals that the peptide binds within the HLA-A0201 groove through:

  • Primary anchor residues: Leucine (L) at position 2 and valine (V) at position 9
  • Secondary interactions: Glutamine (Q) at position 3 and histidine (H) at position 8 contribute to TCR contact points
  • Conformational stability: Molecular modeling shows a stable peptide-MHC complex with solvent-exposed residues facilitating T-cell receptor engagement [1]

Chromium-release assays using CD8+ T-cells isolated from vaccinated patients demonstrate peptide-specific lytic activity against HLA-A2+ prostate cancer cells. This cytolytic function directly correlates with the magnitude of tetramer-positive T-cell populations, confirming the functional relevance of this peptide-MHC interaction [4] [5].

Table 2: Biophysical and Functional Characteristics of PSA146-154-HLA-A2 Interaction

Binding ParameterExperimental ReadoutFunctional Consequence
HLA-A2 StabilizationEnhanced surface expressionEfficient antigen presentation
Anchor Residue AffinityL2, V9 critical for bindingMHC complex stability
TCR Contact ResiduesQ3, H8 solvent-exposedT-cell recognition specificity
Tetramer PositivityCorrelates with DTH responseIn vivo immunogenicity
Cytolytic ActivityTarget cell killing observedBiological relevance in cancer control

Comparative Sequence Homology Across Species

The PSA146-154 epitope demonstrates significant evolutionary conservation among primates but exhibits substantial divergence in rodents. Sequence alignment reveals:

  • Human (Homo sapiens): KLQCVDLHV
  • Chimpanzee (Pan troglodytes): Identical sequence
  • Rhesus macaque (Macaca mulatta): KLQCVDLHI (single amino acid substitution: V→I)
  • Mouse (Mus musculus): Divergent sequence lacking anchor residues

This interspecies variability has critical implications for translational research. The complete conservation in chimpanzees supports their utility in preclinical immunogenicity studies, while the single substitution in macaques may alter HLA binding affinity in non-human primate models. Rodent models require transgenic expression of both human HLA-A*0201 and PSA genes to overcome species restriction barriers [1].

Homology modeling indicates that conservative substitutions at position 9 (valine→isoleucine) preserve hydrophobic interactions within the MHC binding groove, explaining observed cross-reactivity in macaque studies. Non-conservative substitutions in murine PSA orthologs disrupt anchor residue configuration, necessitating genetic engineering approaches for murine cancer immunotherapy development [1].

Table 3: Comparative Sequence Analysis of PSA146-154 Epitope

SpeciesPSA146-154 SequenceIdentity (%)Functional Implications
Human (H. sapiens)KLQCVDLHV100%Native immunogenic epitope
Chimpanzee (P. troglodytes)KLQCVDLHV100%Identical immunogenicity profile
Rhesus macaque (M. mulatta)KLQCVDLHI88.9%Potential altered binding affinity
Mouse (M. musculus)KIQSIDLKL22.2%Non-functional in wild-type models
Rat (R. norvegicus)KIQSIDLKL22.2%Non-functional in wild-type models

Molecular Interactions and Functional Mechanisms

Properties

Product Name

Prostate Specific Antigen (146-154)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.